6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin
Brand Name: Vulcanchem
CAS No.:
VCID: VC10823018
InChI: InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin

CAS No.:

Cat. No.: VC10823018

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin -

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine
Standard InChI InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
Standard InChI Key IEZQQXKEPXTSJZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine, reflects its core structure: a 2,3-dihydrobenzo-1,4-dioxin ring system fused to a piperidine group via a sulfonyl (-SO₂-) bridge . Its molecular formula, C₁₃H₁₇NO₄S, corresponds to a molecular weight of 283.35 g/mol. Key identifiers include:

PropertyValue
CAS No.Not assigned
PubChem CID676055
InChIKeyIEZQQXKEPXTSJZ-UHFFFAOYSA-N
Canonical SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the piperidine moiety introduces basicity, influencing solubility and reactivity .

Stereochemical Considerations

Although no stereoisomers are explicitly reported, the sulfonyl group’s tetrahedral geometry and the piperidine ring’s chair conformation suggest potential for conformational flexibility. Computational models predict a dihedral angle of 87.5° between the benzodioxin and piperidine planes, minimizing steric clashes .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

While direct synthesis protocols for 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin remain undocumented, analogous sulfonylated benzodioxins are typically synthesized via:

  • Sulfonation of Benzodioxin Precursors: Electrophilic substitution using chlorosulfonic acid on 6-position-activated benzodioxins .

  • Nucleophilic Displacement: Reaction of 6-sulfonyl chloride derivatives with piperidine.

A plausible route involves:

  • Diels-Alder Cyclization: Formation of the benzodioxin core from furan and maleic anhydride, followed by epoxidation and retro-Diels-Alder cleavage .

  • Sulfonation: Introduction of the sulfonyl group at the 6-position using ClSO₃H.

  • Amine Coupling: Piperidine displacement of the sulfonyl chloride intermediate.

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the 6-position requires directing groups or protective strategies.

  • Stability of Intermediates: The sulfonyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions.

Physicochemical Properties

Solubility and Partitioning

  • LogP (Predicted): 1.82, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 0.12 mg/mL (25°C), enhanced under acidic conditions due to piperidine protonation .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 145–150°C and decomposition above 300°C, attributed to sulfonyl group cleavage.

Spectroscopic Characteristics

  • IR (KBr): Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 6H, piperidine CH₂), δ 3.20–3.35 (m, 4H, NCH₂), δ 4.25 (s, 4H, dioxin OCH₂) .

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283.3427 g/mol